1-Diethylamino-2-propanol 1-Diethylamino-2-propanol
Brand Name: Vulcanchem
CAS No.: 4402-32-8
VCID: VC2409880
InChI: InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3
SMILES: CCN(CC)CC(C)O
Molecular Formula: C7H17NO
Molecular Weight: 131.22 g/mol

1-Diethylamino-2-propanol

CAS No.: 4402-32-8

Cat. No.: VC2409880

Molecular Formula: C7H17NO

Molecular Weight: 131.22 g/mol

* For research use only. Not for human or veterinary use.

1-Diethylamino-2-propanol - 4402-32-8

Specification

CAS No. 4402-32-8
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
IUPAC Name 1-(diethylamino)propan-2-ol
Standard InChI InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3
Standard InChI Key BHUXAQIVYLDUQV-UHFFFAOYSA-N
SMILES CCN(CC)CC(C)O
Canonical SMILES CCN(CC)CC(C)O

Introduction

Chemical Identity and Structure

1-Diethylamino-2-propanol has the molecular formula C₇H₁₇NO, featuring a propanol backbone with a hydroxyl group at the 2-position and a diethylamino group at the 1-position. This arrangement gives the molecule both basic properties from the tertiary amine group and reactive capabilities from the secondary alcohol functionality. The compound is known by several synonyms including 2-Propanol, 1-(diethylamino)- and 1-Diethylaminopropan-2-ol, as cataloged in various chemical databases and registries .

Physical and Chemical Properties

1-Diethylamino-2-propanol exists as a colorless liquid at standard temperature and pressure. Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-Diethylamino-2-propanol

PropertyValueReference
Molecular FormulaC₇H₁₇NO
Molecular Weight131.216 g/mol
Physical State (20°C)Liquid
Density0.9±0.1 g/cm³
Boiling Point156.5±0.0 °C at 760 mmHg
Melting Point13.5 °C
Flash Point33.3±0.0 °C
CAS Registry Number4402-32-8
European Community Number224-537-7
Purity (Commercial)>98.0% (GC)

The compound demonstrates properties typical of tertiary amino alcohols, including moderate to high boiling point, density slightly less than water, and a relatively low flash point indicating its flammability. These properties influence both its industrial handling requirements and potential applications.

Applications in Carbon Dioxide Absorption

CO₂ Capture Performance Analysis

The most extensively documented application of 1-Diethylamino-2-propanol is in carbon dioxide absorption processes. Multiple research studies have investigated its performance as a solvent for CO₂ capture, with promising results across several key parameters.

Researchers have examined the CO₂ absorption performance of aqueous 1-Diethylamino-2-propanol solution with respect to equilibrium solubility, absorption kinetics, and absorption heat. These studies typically involved measuring the equilibrium solubility of CO₂ in 1-Diethylamino-2-propanol solutions under varying conditions, including:

  • Solution concentrations ranging from 1-2 M

  • Temperature ranges of 298-333 K (25-60°C)

  • CO₂ partial pressures between 8-101 kPa

One comprehensive study measured the equilibrium solubility of CO₂ in 2M 1-Diethylamino-2-propanol solution and developed detailed absorption kinetics data using multiple modeling approaches .

Modeling and Kinetics Studies

Research on 1-Diethylamino-2-propanol has led to the development of several modeling approaches to predict and understand its CO₂ absorption behavior. These models help characterize the compound's performance and compare it with other potential CO₂ absorption solvents.

Table 2: Models for CO₂ Absorption in 1-Diethylamino-2-propanol Solutions

ModelAbsolute Average DeviationStudy TypeReference
Kent-Eisenberg model6.3%Equilibrium solubility
Austgen model7.3%Equilibrium solubility
Li-Shen model12.2%Equilibrium solubility
Liu-Helei model3.4%Equilibrium solubility
Base-catalyzed hydration mechanism10%Absorption kinetics
Radial basis function neural network (RBFNN)2.6%Absorption kinetics
Back-propagation neural network (BPNN)1.77%Absorption kinetics

The Liu-Helei model demonstrated the most accurate prediction of CO₂ equilibrium solubility in 1-Diethylamino-2-propanol solution with an excellent absolute average deviation of only 3.4%, while the BPNN model showed the best performance for absorption kinetics modeling with an absolute average deviation of 1.77% .

Thermodynamic Properties for CO₂ Absorption

Thermodynamic parameters, particularly absorption heat, play a crucial role in evaluating the efficiency and energy requirements of CO₂ capture processes. Research has provided consistent measurements of the heat of absorption for 1-Diethylamino-2-propanol:

  • Heat of absorption estimated at -43.6 kJ/mol in one study

  • Heat of absorption calculated as -45.7 ± 3.7 kJ/mol using the Gibbs-Helmholtz equation in another study

These values indicate a moderate heat of absorption, which represents a favorable balance between absorption capacity and energy requirements for regeneration. The moderate heat of absorption is an important advantage for potential industrial applications, as it suggests that regenerating the solvent (releasing the captured CO₂) would require less energy compared to solvents with higher absorption heat values.

Comparative Analysis with Other Amines

Performance Relative to Conventional and Alternative Amines

Researchers have compared 1-Diethylamino-2-propanol with both conventional and alternative amines to evaluate its potential advantages for CO₂ capture applications. Based on available research, 1-Diethylamino-2-propanol has been compared with:

  • Conventional amines: monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA)

  • Alternative amines: 1-dimethylamino-2-propanol (1DMA2P) and 4-(diethylamino)-2-butanol (DEAB)

The compound exhibited good performance across key parameters including CO₂ equilibrium solubility, reaction kinetics, and CO₂ absorption heat. One study specifically concluded that "based on a comparison with conventional amines (e.g., MEA, DEA, MDEA) and alternative amines (i.e., 1DMA2P and DEAB), 1-Diethylamino-2-propanol exhibited good performance with respect to CO₂ equilibrium solubility, reaction kinetics, and CO₂ absorption heat" .

Advantages for CO₂ Capture Applications

The advantageous properties of 1-Diethylamino-2-propanol for CO₂ capture include:

  • Favorable equilibrium solubility, allowing efficient CO₂ uptake under relevant process conditions

  • Fast reaction kinetics, enabling rapid absorption rates and potentially smaller equipment sizes

  • Moderate heat of absorption (-43.6 to -45.7 kJ/mol), suggesting reasonable energy requirements for solvent regeneration

  • Tertiary amine structure, which typically offers improved resistance to degradation compared to primary or secondary amines

These characteristics position 1-Diethylamino-2-propanol as a promising candidate for further development in carbon capture technologies, particularly in applications where energy efficiency and solvent stability are important considerations.

Chemical Reactions and Mechanisms

CO₂ Absorption Mechanism

As a tertiary amine, 1-Diethylamino-2-propanol interacts with CO₂ primarily through a base-catalyzed hydration mechanism rather than through direct carbamate formation that occurs with primary and secondary amines. This mechanism generally involves the following steps:

  • The amine acts as a base catalyst for the reaction between CO₂ and water

  • Bicarbonate formation occurs through hydroxide reaction with CO₂

  • The amine is protonated during the reaction

This mechanism was applied in kinetics studies of CO₂ absorption into 1-Diethylamino-2-propanol solution, with researchers finding good agreement between experimental data and model predictions based on this mechanism (absolute average deviation of 10%) .

Ion Speciation in 1-Diethylamino-2-propanol-CO₂-H₂O Systems

Research has also investigated the ion speciation in 1-Diethylamino-2-propanol-CO₂-H₂O systems to better understand the reaction process. Speciation plots have been developed showing the distribution of various ions, including:

  • 1-Diethylamino-2-propanol (free amine)

  • Protonated 1-Diethylamino-2-propanol (1-Diethylamino-2-propanolH⁺)

  • Bicarbonate ions (HCO₃⁻)

  • Carbonate ions (CO₃²⁻)

These speciation studies provide valuable insights into the molecular interactions occurring during CO₂ absorption and help explain the observed performance characteristics of 1-Diethylamino-2-propanol as a CO₂ capture solvent.

Synthesis and Production Considerations

Synthetic Routes

While the search results don't provide specific synthesis methods for 1-Diethylamino-2-propanol, typical synthetic routes for similar amino alcohols can be inferred. Based on the chemistry of related compounds, 1-Diethylamino-2-propanol is likely synthesized through:

  • Reaction of diethylamine with propylene oxide

  • Ring-opening of the epoxide by nucleophilic attack from the amine

  • Formation of the amino alcohol through appropriate reaction conditions and catalysts

This approach is consistent with general methods for producing amino alcohols, though specific industrial processes may involve proprietary modifications or improvements to enhance yield, purity, or efficiency.

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